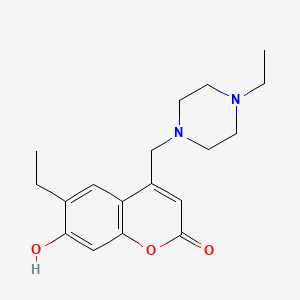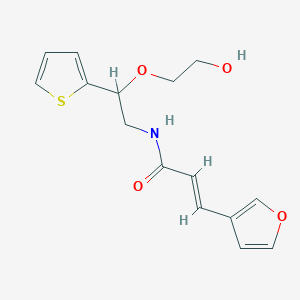![molecular formula C18H23N3O B2956643 1-(prop-2-yn-1-yl)-3'-propyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1333906-78-7](/img/structure/B2956643.png)
1-(prop-2-yn-1-yl)-3'-propyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and quinazoline rings would give the molecule a certain degree of rigidity, while the prop-2-yn-1-yl and propyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The prop-2-yn-1-yl group, for example, contains a carbon-carbon triple bond that could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make the compound a base, while the carbon-carbon triple bond in the prop-2-yn-1-yl group could make it reactive .Scientific Research Applications
Multi-component Reactions
1-(prop-2-yn-1-yl)-3'-propyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one, a compound belonging to the spiro-piperidine family, has applications in multi-component reactions. These reactions involve the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles, particularly in ionic liquids, showcasing the compound's versatility in complex chemical syntheses (Rajesh, Bala, & Perumal, 2012).
Sigma Receptor Ligand Development
The compound is also investigated for its potential as a σ-receptor ligand. Spiropiperidines, which are structurally similar, have been studied for their binding properties to σ1- and σ2-receptors. This research is significant in the context of neurological and pharmacological studies, where σ-receptors are of interest (Maier & Wünsch, 2002).
Alkylation Studies
Spiro[piperidine-4,2'-quinazoline] derivatives have been employed in alkylation studies. These compounds act as alkylating agents to introduce specific moieties onto heteroaromatic compounds, such as quinazolone, demonstrating their utility in organic synthesis and drug development (Fishman & Cruickshank, 1968).
Neuroleptic Activity Research
Research into spiro[piperidine-4,2'-quinazoline] derivatives includes their synthesis and evaluation for neuroleptic activity. By examining variations in the chemical structure, these studies contribute to understanding how structural changes impact biological activity, particularly in the field of neurology and psychopharmacology (Strupczewski et al., 1985).
Solid-Phase Synthesis Applications
The compound's structure lends itself to solid-phase synthesis techniques, particularly in the creation of spiroquinazolines. These techniques are crucial in pharmaceutical research for developing novel compounds with potential therapeutic applications (Pospíšilová, Krchňák, & Schütznerová, 2018).
Antimycobacterial Evaluation
Spiro-piperidine-4-ones, structurally related to the compound , have been synthesized and evaluated for antimycobacterial activity. This highlights the compound's potential role in the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis (Kumar et al., 2009).
Safety and Hazards
Mechanism of Action
Target of action
The compound appears to contain an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives act as inhibitors or antagonists at various receptor sites, while others might interfere with enzyme activity or cellular processes .
Biochemical pathways
Again, this would depend on the specific targets and mode of action of the compound. It could potentially be involved in a variety of biochemical pathways, given the broad range of activities associated with imidazole derivatives .
Result of action
The molecular and cellular effects of the compound would be a direct result of its interaction with its targets and its mode of action. These could potentially include changes in cellular signaling, gene expression, enzymatic activity, or other cellular processes .
properties
IUPAC Name |
3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-11-20-13-9-18(10-14-20)19-16-8-6-5-7-15(16)17(22)21(18)12-4-2/h1,5-8,19H,4,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDYUIRMRICHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC13CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2956560.png)
![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)
![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)
![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)




![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)
![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)

![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)

